molecular formula C18H21N3O2 B2526052 1-(4-Morpholinophenyl)-3-(m-tolyl)urea CAS No. 882356-09-4

1-(4-Morpholinophenyl)-3-(m-tolyl)urea

Cat. No.: B2526052
CAS No.: 882356-09-4
M. Wt: 311.385
InChI Key: UKKIHGUXBXZSDW-UHFFFAOYSA-N
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Description

1-(4-Morpholinophenyl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the chemical class of N,N'-disubstituted ureas. This structural family is of significant interest in medicinal chemistry and drug discovery due to its potential to interact with diverse biological targets. Urea derivatives similar to this compound have been investigated as modulators of protein-protein interactions and enzyme function. Related diarylurea compounds have demonstrated valuable biological activities in research settings. For instance, some urea derivatives are known to act as allosteric modulators of G-protein coupled receptors (GPCRs) , while other structurally similar molecules like 1,3-di-m-tolyl-urea (DMTU) have shown efficacy in inhibiting and disrupting multispecies bacterial biofilms through non-biocidal mechanisms, potentially by interfering with quorum sensing . The morpholine and aryl substituents on the urea core are common pharmacophores that can influence the compound's physicochemical properties, binding affinity, and pharmacokinetic profile. Researchers may find this compound useful as a building block for chemical synthesis, a reference standard in analytical studies, or a lead compound in the development of novel therapeutic agents. This product is strictly intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-3-2-4-16(13-14)20-18(22)19-15-5-7-17(8-6-15)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKIHGUXBXZSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 4 Morpholinophenyl 3 M Tolyl Urea and Its Analogs

Fundamental Principles of SAR in the Design of Urea (B33335) Derivatives

The urea functional group is a cornerstone in medicinal chemistry, largely due to its capacity to form stable, multiple hydrogen bonds with biological targets such as proteins and receptors. epa.gov This hydrogen bonding capability, involving both donor and acceptor sites within the urea moiety, is a primary driver of molecular recognition and is crucial for the stabilization of drug-receptor interactions. epa.govresearchgate.net The specific arrangement of substituents on the urea's nitrogen atoms significantly influences its physicochemical properties and conformational preferences, which in turn modulates drug potency, selectivity, and pharmacokinetic profiles. epa.gov

In the design of urea derivatives, SAR studies systematically explore how modifications to the groups attached to the urea core affect biological activity. nih.gov Key principles guiding this exploration include:

Hydrogen Bonding Modulation: The introduction of electron-donating or electron-withdrawing groups on the aryl or alkyl substituents can alter the hydrogen bonding capacity of the urea's N-H groups. nih.gov

Conformational Control: N,N'-diaryl ureas typically adopt a trans,trans conformation in both solid and solution states. epa.govnih.gov The introduction of substituents, particularly at the ortho position of an N-aryl group, can disrupt this planarity due to steric hindrance, which can impact receptor binding and solubility. nih.gov

Bioisosteric Replacement: To overcome potential drawbacks of the urea group, such as metabolic instability or poor pharmacokinetic properties, bioisosteric replacements are often considered. Functional groups like squaramides, cyanoguanidines, or certain heterocyclic rings can mimic the hydrogen-bonding pattern of urea while offering improved drug-like characteristics. researchgate.net

By systematically modifying the substituents on both sides of the urea linkage, researchers can develop a detailed pharmacophore model, identifying the optimal structural features for potent and selective biological activity. nih.gov

Influence of the 4-Morpholinophenyl Moiety on Biological Activity

The 4-morpholinophenyl moiety is a "privileged pharmacophore" frequently incorporated into bioactive molecules to enhance their therapeutic potential. researchgate.netnih.gove3s-conferences.org The morpholine (B109124) ring itself is valued for its ability to improve physicochemical properties, such as aqueous solubility, and for providing advantageous metabolic and pharmacokinetic profiles. nih.govsci-hub.se Its presence can increase a compound's potency by engaging in specific molecular interactions with target proteins or by acting as a versatile scaffold that correctly orients other critical functional groups for optimal binding. researchgate.netnih.govnih.gov The morpholine ring possesses a flexible chair-like conformation and a specific pKa value that contributes to a well-balanced hydrophilic-lipophilic profile. researchgate.netnih.gov

Stereoelectronic and Steric Effects of Substituents on the Phenyl Ring

Electronic Effects: The electronic properties of substituents can influence the reactivity and binding affinity of the entire molecule. Electron-withdrawing groups on the phenyl ring can affect the electron density of the nearby urea moiety, potentially altering its hydrogen-bonding strength. nih.gov

Steric and Positional Effects: SAR studies on related phenyl urea derivatives have demonstrated a strong preference for substitution at the para-position of the phenyl ring. nih.gov Introducing bulky substituents, or placing substituents at the ortho- or meta-positions, often leads to a decrease or complete loss of activity, likely due to steric clashes within the confined space of the binding site. nih.gov This suggests that the space around this phenyl ring is sterically restricted, favoring smaller, specifically placed groups.

The table below summarizes the impact of substituent position on a peripheral phenyl ring in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, illustrating the general preference for para-substitution in phenyl urea analogs.

Compound ClassSubstituent PositionRelative ActivityReference
Phenyl Urea DerivativesParaPotent Inhibition nih.gov
Phenyl Urea DerivativesMetaLoss of Activity nih.gov
Phenyl Urea DerivativesOrthoLoss of Activity nih.gov
Phenyl Urea DerivativesOrtho, Para-disubstitutedNo Inhibition nih.gov

Conformational Impact and Substitution Patterns of the Morpholine Ring

The morpholine ring is not merely a passive solubilizing group; its conformation and substitution patterns are critical for biological activity. The ring typically adopts a flexible chair conformation, which allows it to adapt to the topology of the receptor binding site. researchgate.netnih.gov The endocyclic oxygen and nitrogen atoms provide a unique electronic environment, with the oxygen atom's electron-withdrawing effect resulting in a relatively weak basicity for the nitrogen atom. researchgate.net

Studies have shown that the preferred conformation of the morpholine ring in solution can be influenced by the exo-anomeric effect, which describes the interaction between the ring's heteroatoms and exocyclic substituents. nih.gov While direct SAR data on substitutions to the morpholine ring of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea is limited, studies on other morpholine-containing compounds indicate that substitution can be a viable strategy to enhance activity. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain series. e3s-conferences.org This suggests that exploring substitutions on the morpholine ring could lead to analogs with improved potency.

Contributions of the m-Tolyl Moiety to Compound Activity

The m-tolyl group on the other side of the urea bridge is equally essential for the compound's activity. It participates in crucial interactions within the receptor pocket, likely involving hydrophobic and van der Waals forces. SAR studies on a very closely related analog, 1-(4-(1-oxoisoindolin-4-yl)phenyl)-3-(m-tolyl)urea, which inhibits KDR kinase, have underscored the importance of this specific moiety. researchgate.net The methyl group's position on the phenyl ring is a particularly sensitive determinant of biological activity.

Positional Isomerism of the Methyl Group and Its Effects on Biological Activity

The placement of the methyl group on the terminal phenyl ring—whether at the ortho, meta, or para position—significantly alters the compound's biological profile. Studies comparing the activity of positional isomers in related series consistently show that the meta position is often optimal.

A theoretical QSAR study on substituted phenylmethanimines found that the meta-methyl derivative exhibited higher biological activity compared to the ortho and para isomers. researchgate.net This was attributed to a combination of factors including polarizability and Mulliken charge distribution. researchgate.net Experimental studies on N-phenyl-N'-(tolyloxy acetyl) ureas also found differences in antihyperglycaemic activity based on the methyl group's position, reinforcing the importance of this structural feature. iglobaljournal.com The superior activity of the meta-isomer suggests that this specific substitution pattern provides the ideal shape and electronic distribution for complementary binding to the target receptor.

The following table presents a qualitative comparison of activity based on the methyl group's position from studies on related compound classes.

Compound SeriesOrtho-tolylMeta-tolylPara-tolylReference
(E)-N-(CH3-substituted-phenyl)-1-phenylmethanimineLower ActivityHigher ActivityLower Activity researchgate.net
Tolyloxy acetyl phenylureasActiveActiveActive (variable) iglobaljournal.com

Examination of Additional Substitutions on the Tolyl Phenyl Ring

Further modifications to the tolyl phenyl ring can be explored to refine the compound's activity. The introduction of additional substituents can modulate the ring's electronic properties and steric profile, potentially leading to enhanced interactions with the target. For example, in a series of urea derivatives developed as anti-tuberculosis agents, compounds featuring a 3-chloro-4-methylphenyl group (a substituted tolyl ring) were found to be highly active when paired with a bulky alkyl ring on the other side of the urea. nih.gov This indicates that the tolyl ring can tolerate additional substitutions, and that these modifications can be used to fine-tune activity. The selection of substituents would depend on the specific requirements of the target's binding site, balancing factors like size, hydrophobicity, and electronic influence to achieve optimal potency and selectivity.

Conformational Analysis and Modifications of the Central Urea Linker

Role of Intramolecular Hydrogen Bonding in Modulating Pharmacological Properties

Typically, diaryl ureas adopt a planar trans-cis or a non-planar conformation, with the anti-anti conformation, where both aryl groups are on opposite sides of the urea carbonyl, being predominant. This conformation is often stabilized by intermolecular hydrogen bonds in the solid state. However, the formation of intramolecular hydrogen bonds can lock the molecule into a more rigid conformation. For instance, an intramolecular hydrogen bond can form between one of the N-H protons of the urea and an acceptor atom on one of the aryl substituents, creating a pseudo-ring structure. This conformational rigidity can be advantageous for binding to a specific biological target by reducing the entropic penalty upon binding.

The planarity and conformational rigidity imparted by hydrogen bonds can significantly affect physicochemical properties such as membrane permeability and solubility. nih.gov By masking polar N-H groups, intramolecular hydrogen bonds can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. mdpi.com

Bioisosteric Replacements of the Urea Group (e.g., Squaramides) and Their SAR Implications

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound while maintaining its primary binding interactions. The urea group, while a versatile pharmacophore, can be susceptible to metabolic degradation and may contribute to poor solubility. Therefore, its replacement with a suitable bioisostere is a key consideration in the SAR of urea-containing compounds.

One of the most promising bioisosteres for the urea moiety is the squaramide group. medchemexpress.comresearchgate.net Squaramides are vinylogous amides derived from squaric acid and share several key properties with ureas. medchemexpress.com They possess both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, allowing them to mimic the hydrogen bonding patterns of ureas. nih.govnih.gov

The key advantages of using a squaramide bioisostere include:

Conformational Rigidity: The four-membered ring of the squaramide moiety imparts a higher degree of conformational rigidity compared to the more flexible urea linker. nih.gov This pre-organization of the molecule can lead to a more favorable binding entropy.

Modified Acidity and Basicity: The pKa values of the N-H protons in squaramides are different from those in ureas, which can alter the ionization state of the molecule and its interactions with the target.

Distinct Electronic Properties: The electronic distribution within the squaramide ring is different from that of a urea, which can lead to different non-covalent interactions, such as dipole-dipole or quadrupole interactions, with the target.

Improved Metabolic Stability: In some cases, squaramides have shown greater resistance to metabolic degradation compared to ureas.

The SAR implications of replacing the urea group in this compound with a squaramide would need to be experimentally determined. However, based on studies of other diaryl urea series, such a modification would be expected to significantly impact the compound's biological activity. The table below illustrates the conceptual replacement and highlights the key differences.

FeatureThis compound1-(4-Morpholinophenyl)-3-(m-tolyl)squaramide (Hypothetical)
Central Linker UreaSquaramide
Flexibility More flexibleMore rigid
Hydrogen Bonding N-H donors, C=O acceptorN-H donors, C=O acceptors
Potential SAR Impact Baseline activity and propertiesAltered potency, selectivity, and pharmacokinetic profile due to conformational restriction and different electronic properties.

General Considerations of Lipophilicity and Steric Bulk in SAR

The lipophilicity and steric bulk of substituents on the aryl rings of this compound are critical determinants of its pharmacological profile. These properties influence not only the compound's affinity for its target but also its absorption, distribution, metabolism, and excretion (ADME) properties.

Increasing Lipophilicity: Adding non-polar substituents (e.g., alkyl, halogen) to the aryl rings would increase lipophilicity. This could potentially enhance membrane permeability and target binding through increased hydrophobic interactions. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.

Decreasing Lipophilicity: Introducing polar functional groups (e.g., hydroxyl, carboxyl) would decrease lipophilicity. This might improve aqueous solubility but could hinder the molecule's ability to cross cell membranes.

Steric bulk refers to the size and shape of the substituents. The steric profile of a molecule is crucial for its complementary fit within the binding pocket of its target protein.

Impact on Binding: The size of the substituents on the m-tolyl and morpholinophenyl rings will dictate how the molecule can orient itself within the binding site. Bulky substituents may either enhance binding by filling a large hydrophobic pocket or cause steric clashes that prevent optimal binding.

The interplay between lipophilicity and steric bulk is complex and often requires a systematic SAR study to deconvolute their effects. Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate these physicochemical parameters with biological activity and guide the design of analogs with improved properties. The following table provides a hypothetical SAR summary for analogs of this compound, illustrating the potential effects of modifying lipophilicity and steric bulk.

ModificationPredicted Effect on Lipophilicity (logP)Predicted Effect on Steric BulkPotential SAR Implications
Methyl to Ethyl on Tolyl Ring IncreaseIncreaseMay enhance hydrophobic interactions but could introduce steric hindrance.
Hydrogen to Chlorine on Tolyl Ring IncreaseMinor IncreaseIncreases lipophilicity and can introduce halogen bonding interactions.
Morpholine to Piperidine IncreaseSimilarIncreases basicity and lipophilicity, potentially altering solubility and target interactions.
Methyl on Tolyl to tert-Butyl Significant IncreaseSignificant IncreaseLikely to cause steric clashes and may be too lipophilic, leading to poor ADME properties.

Molecular Targets and Proposed Mechanisms of Action of 1 4 Morpholinophenyl 3 M Tolyl Urea Analogs

General Mechanisms of Action Associated with Urea (B33335) Derivatives

Urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Their mechanism of action is often rooted in the unique structural features of the urea moiety, which can act as both a hydrogen bond donor and acceptor. This allows for robust interactions with biological targets such as enzymes and receptors.

Modulatory Effects on Enzyme Activity (Inhibition or Activation)

The urea functional group is a key pharmacophore in the design of numerous enzyme inhibitors. The two N-H groups and the carbonyl oxygen can form multiple hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes, leading to their inhibition. This interaction can stabilize a particular conformation of the enzyme, often an inactive one, thereby preventing it from carrying out its catalytic function. Diaryl ureas, for instance, are prominent in the development of kinase inhibitors, where they can bind to the enzyme's active site or an allosteric pocket.

Ligand-Receptor Binding and Allosteric Modulation

Beyond direct enzyme inhibition, urea derivatives can also act as ligands for various receptors, modulating their activity. The hydrogen bonding capability of the urea group facilitates binding to the ligand-binding domains of receptors. Furthermore, these compounds can act as allosteric modulators. By binding to a site on the receptor distinct from the primary ligand-binding site, they can induce conformational changes that alter the receptor's affinity for its endogenous ligand or its downstream signaling. This allosteric modulation can either enhance or inhibit the receptor's function.

Specific Molecular Targets Investigated for Urea Derivatives with Morpholinophenyl and m-Tolyl Scaffolds

While the specific compound 1-(4-Morpholinophenyl)-3-(m-tolyl)urea is not extensively documented in publicly available research, the broader class of diaryl urea derivatives, which includes the morpholinophenyl and m-tolyl scaffolds, has been investigated against a range of molecular targets.

Inhibition of Tubulin Polymerization

Diaryl heterocyclic analogues have been designed and synthesized as inhibitors of tubulin polymerization. For example, one such compound demonstrated potent antiproliferative activity against a human colon cancer cell line (HCT-116) with an IC50 value of 2.65 μM and was found to inhibit tubulin polymerization in vitro with an IC50 of 10.9 μM. nih.gov Another study on a novel series of 3,6-diaryl-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netmdpi.comthiadiazines, designed as analogs of the tubulin inhibitor CA-4, identified a compound that effectively inhibited tubulin polymerization with an IC50 value of 1.6 µM. researchgate.net A small molecule, 3-bromopropionylamino benzoylurea (B1208200) (JIMB01), was found to inhibit microtubule polymerization, with a 4 μM concentration causing complete inhibition of microtubule assembly in a cell-free assay. nih.gov

Kinase Inhibition Profiles (e.g., p38 MAPK, Syk, Src Family Kinases, EGFR, HER2, c-Met)

Diaryl urea derivatives are well-established as potent inhibitors of various protein kinases, often by targeting the ATP-binding site or an allosteric site.

p38 Mitogen-Activated Protein Kinase (MAPK)

A number of N', N"-diarylurea scaffold-containing compounds have been synthesized and evaluated for their p38 kinase inhibitory activity. In one study, a compound demonstrated a p38 kinase IC50 value of 1.09 μM. nih.gov Another investigation into substituted N,N′-diarylurea derivatives as p38α inhibitors identified a compound that inhibited the p38α enzyme with an IC50 value of 0.47 nM. mdpi.com

Table 1: p38 MAPK Inhibitory Activity of Diaryl Urea Analogs

Compound IDTargetIC50Source
Compound 7fp38 Kinase1.09 μM nih.gov
Compound 25ap38α0.47 nM mdpi.com

Syk and Src Family Kinases

While some reviews mention that diphenyl urea-containing compounds have shown activity against Syk kinase, specific inhibitory data for analogs with the morpholinophenyl and m-tolyl scaffolds are not detailed in the available search results. ed.ac.uk Similarly, while Src family kinases are a known target for some kinase inhibitors, specific IC50 values for diaryl ureas with the scaffolds of interest were not found in the reviewed literature. One study on thienopyrimidine derivatives did evaluate them against a panel of kinases including Src, but the most potent and selective compounds identified were for c-Kit. nih.gov

Epidermal Growth Factor Receptor (EGFR) and HER2

Novel series of diaryl urea derivatives have been synthesized and evaluated as potential EGFR inhibitors. In one study, a 4-aminoquinazolinyl-diaryl urea derivative exhibited an IC50 of 56 nM against EGFR. nih.govnih.gov Another study on bis-thiohydantoin derivatives identified compounds with EGFR inhibitory activity, with IC50 values ranging from 90 nM to 178 nM. researchgate.net While these studies establish diaryl ureas as EGFR inhibitors, specific data for HER2 inhibition by compounds with the morpholinophenyl and m-tolyl scaffolds were not found in the reviewed literature.

Table 2: EGFR Inhibitory Activity of Diaryl Urea Analogs

Compound IDTargetIC50Source
Compound 5aEGFR56 nM nih.govnih.gov
Compound 4cEGFR90 nM researchgate.net
Compound 4eEGFR107 nM researchgate.net
Compound 4dEGFR128 nM researchgate.net
Compound 4bEGFR178 nM researchgate.net

c-Met

A series of promising dual VEGFR-2 and c-Met inhibitors based on aryl pyridine (B92270) derivatives with an attached 1,3-diphenylurea (B7728601) moiety have been developed. Several of these compounds displayed potent c-Met inhibition with IC50 values in the nanomolar range.

Table 3: c-Met Inhibitory Activity of Diaryl Urea Analogs

Compound IDTargetIC50Source
Compound 2nc-MET18 nM
Compound 2fc-MET24 nM
Compound 2dc-MET65 nM
Compound 2jc-MET150 nM
Compound 2kc-MET170 nM

Penicillin-Binding Protein 4 (PBP4) Inhibition

Phenyl-urea based small molecules have been identified as inhibitors of Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), a crucial enzyme in bacterial cell wall synthesis and a determinant of β-lactam antibiotic resistance. nih.govnih.gov A high-throughput screen identified a phenyl-urea compound that targets PBP4. nih.gov Subsequent structure-activity relationship studies led to the identification of analogs with enhanced binding to PBP4 and more potent reversal of antibiotic resistance. nih.govnih.gov While specific IC50 values are not always provided due to the nature of the assays, one study indicated that the initial hit compound had an apparent IC50 of 1000 μM in a Bocillin-FL binding assay, with an improved analog showing an IC50 of < 500 μM. mdpi.com Another lead candidate was shown to reverse the PBP4-dependent MRSA phenotype at a concentration of 6.25 µM. researchgate.net

Table 4: PBP4 Inhibitory Activity of Phenyl Urea Analogs

Compound IDTargetActivitySource
Compound 1PBP4Apparent IC50 = 1000 μM mdpi.com
Compound 2PBP4IC50 < 500 μM mdpi.com
Compound 9314848PBP4Reverses MRSA phenotype at 6.25 µM researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition

For instance, studies on chalcone (B49325) derivatives have shown that specific substitutions on the phenyl rings can lead to potent and selective MAO-B inhibition. nih.gov One study reported that a prenylated chalcone derivative, (E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one, exhibited an IC50 value of 8.19 µM for MAO-B inhibition. nih.gov Kinetic studies revealed a competitive inhibition mechanism, and molecular docking suggested interactions with key amino acid residues like Tyr398 and Tyr435 in the active site. nih.gov Another study on 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives identified a compound with an exceptionally low IC50 value of 0.009 µM against MAO-B. nih.gov Structure-activity relationship (SAR) studies of these analogs highlighted the importance of features like amine and trifluoromethyl substitutions at the para position for enhanced activity. nih.gov

Furthermore, computational studies on 3,4-dihydro-1H-quinolin-2-one derivatives have identified key pharmacophoric features for MAO-B inhibition, including hydrophobic areas and hydrogen bond acceptors. nih.gov The most selective inhibitors in this class featured a (4-bromophenyl)methoxy substituent. nih.gov These findings suggest that the morpholine (B109124) and tolyl groups of this compound and its analogs could potentially interact with the hydrophobic pocket of the MAO-B active site, a critical feature for ligand binding. researchgate.net However, without direct experimental data, the MAO-B inhibitory potential of this compound analogs remains speculative.

Other Relevant Enzyme Targets (e.g., Soluble Epoxide Hydrolase, Urease)

Soluble Epoxide Hydrolase (sEH) Inhibition:

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which play a role in regulating inflammation and pain. nih.govmdpi.com The inhibition of sEH is a promising therapeutic strategy for various inflammatory conditions. mdpi.com Substituted ureas have been identified as potent inhibitors of sEH. nih.gov These compounds act as competitive tight-binding inhibitors, with some exhibiting nanomolar potency. nih.gov

The 1,3-disubstituted urea pharmacophore is known to mimic the epoxide substrate and the transition state of the hydrolysis reaction, leading to competitive inhibition of sEH. nih.gov The lipophilic nature of the substitutions on the urea is a key factor for improved inhibitory potency. nih.gov For example, a series of sulfonylurea derivatives were synthesized and evaluated as sEH inhibitors, demonstrating the therapeutic potential of this class of compounds. mdpi.com Similarly, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) has been identified as a potent and selective sEH inhibitor. mdpi.com

Compound/Analog ClassTarget EnzymeKey Findings
Substituted Ureas and CarbamatesSoluble Epoxide Hydrolase (sEH)Potent, competitive tight-binding inhibitors with nanomolar Ki values. nih.gov
1,3-bis(4-methoxybenzyl) ureaSoluble Epoxide Hydrolase (sEH)IC50 of 92 nM on human sEH. nih.gov
Sulfonyl Urea DerivativesSoluble Epoxide Hydrolase (sEH)Showed beneficial effects in animal models of inflammation and neuropathic pain. mdpi.com
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)Soluble Epoxide Hydrolase (sEH)A potent and selective sEH inhibitor that ameliorated experimental autoimmune encephalomyelitis. mdpi.com

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net The inhibition of urease is a therapeutic target for treating infections caused by these bacteria. nih.govresearchgate.net Urea derivatives, due to their structural similarity to the natural substrate, are a logical choice for the design of urease inhibitors. nih.gov

Compounds containing a urea or thiourea (B124793) fragment can act as inhibitors of this enzyme. nih.gov For instance, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent uncompetitive inhibitor of jack bean urease. nih.gov The presence of certain substituents, such as a p-methoxy group on a phenyl ring, has been shown to have a positive effect on the inhibitory activity of urea derivatives. researchgate.net Kinetic assays have demonstrated that some of these derivatives exhibit a mixed type of inhibition. researchgate.net

Compound/Analog ClassTarget EnzymeInhibition Data (IC50)
p-Methoxy-substituted Phenyl Urea DerivativesUrease22 to 96 µM researchgate.net
Unsubstituted Phenyl Urea DerivativesUreaseThree- to five-fold less potent than p-methoxy-substituted derivatives researchgate.net

Modulation of Specific Biological Pathways and Cellular Processes (e.g., Anti-inflammatory, Anticancer, Anti-infective)

Anti-inflammatory Pathways:

The anti-inflammatory potential of this compound analogs can be linked to the inhibition of enzymes like soluble epoxide hydrolase (sEH). mdpi.com By inhibiting sEH, these compounds can stabilize endogenous anti-inflammatory lipid mediators. mdpi.com The inhibition of sEH has shown beneficial effects in animal models of acute lung injury, a condition characterized by acute inflammation. mdpi.com

Anticancer Pathways:

Several urea-based compounds have demonstrated anticancer activity through various mechanisms. nih.gov Analogs of this compound could potentially exert anticancer effects by targeting key cellular processes.

Research on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has identified compounds with significant anticancer activity against a range of cancer cell lines. mdpi.com For example, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea showed notable growth inhibition against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines. mdpi.com Molecular docking studies suggested that these compounds may act by inhibiting the epidermal growth factor receptor (EGFR). mdpi.com

Another novel pyrazolyl-urea compound, GeGe-3, has been identified as a potential anticancer agent that restricts cell proliferation and migration. nih.gov Its proposed mechanism involves the targeting of protein kinase DMPK1 and the calcium-binding protein calreticulin, leading to anti-angiogenic effects. nih.gov

Compound/AnalogCancer Cell LinesKey Findings
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEKVX (non-small cell lung), CAKI-1 (renal), UACC-62 (melanoma), MCF7 (breast), LOX IMVI (melanoma), ACHN (renal)Moderate but significant anticancer activity with percentage growth inhibitions ranging from 75.46% to 89.61%. mdpi.com
GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate)PC3 (prostate), SKMEL-28 (melanoma), SKOV-3 (ovarian), Hep-G2 (liver), MDA-MB231, SKBR3, MCF7 (breast), A549 (lung), HeLa (cervical)Significantly restricted cell proliferation and metabolism at 10 µM concentrations. nih.gov

Anti-infective Pathways:

The anti-infective properties of urea derivatives can be attributed to their ability to interfere with microbial processes. A close analog, 1,3-di-m-tolyl-urea (DMTU), has been shown to have antibiofilm effects against the oral bacterium Streptococcus mutans by inhibiting its quorum-sensing pathway. nih.gov This compound was also found to inhibit the formation of and disrupt pre-formed multispecies oral biofilms without affecting bacterial viability. nih.gov This suggests a mechanism that targets bacterial communication and community structure rather than being directly bactericidal. nih.gov

Computational Chemistry and in Silico Approaches in Research on 1 4 Morpholinophenyl 3 M Tolyl Urea

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For "1-(4-Morpholinophenyl)-3-(m-tolyl)urea," docking studies are instrumental in understanding how it interacts with its biological targets, providing a three-dimensional view of the binding mode and energy.

Prediction of Optimal Binding Modes and Identification of Key Amino Acid Residues

Molecular docking simulations predict how "this compound" fits into the active site of a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. The highest-scoring poses represent the most likely binding modes.

Through this process, key amino acid residues that form crucial interactions with the ligand are identified. For a urea-based compound like this, hydrogen bonds are often critical for binding. For instance, the urea (B33335) moiety's N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. Studies on similar urea derivatives have shown that the urea group can form bidentate hydrogen bonds with acidic residues such as glutamate (B1630785) or aspartate in the active site. nih.gov The morpholine (B109124) and m-tolyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine, further stabilizing the ligand-protein complex.

A hypothetical docking study of "this compound" into a kinase binding site, a common target for such compounds, might reveal the interactions detailed in the table below.

Interaction TypeLigand GroupKey Amino Acid Residues (Hypothetical)
Hydrogen BondingUrea N-HGlutamate (Glu), Aspartate (Asp)
Hydrogen BondingUrea C=OLysine (Lys), Arginine (Arg)
Hydrophobicm-tolyl groupLeucine (Leu), Valine (Val), Alanine (Ala)
HydrophobicPhenyl ringPhenylalanine (Phe), Tyrosine (Tyr)
Pi-Pi StackingPhenyl ringPhenylalanine (Phe), Tyrosine (Tyr), Histidine (His)
van der WaalsMorpholine ringProline (Pro), Isoleucine (Ile)

Application of Docking Insights in Rational Drug Design

The insights gained from molecular docking are foundational for rational drug design. By understanding the specific interactions between "this compound" and its target, medicinal chemists can strategically modify its structure to enhance potency and selectivity. For example, if docking reveals a nearby pocket in the active site that is not occupied by the ligand, a functional group could be added to the m-tolyl or morpholine ring to form additional favorable interactions, thereby increasing binding affinity. Conversely, if the compound shows off-target binding, its structure can be altered to reduce interactions with unintended proteins, thus minimizing potential side effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For "this compound," QSAR models can be developed to predict the activity of novel analogues, guiding the synthesis of more potent compounds. nih.gov

QSAR studies involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity. Descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

A hypothetical QSAR study on a series of analogues of "this compound" might yield an equation like:

log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 0.8 * Dipole_Moment + constant

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. pensoft.net Such models allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. researchgate.netpensoft.net

Descriptor CategoryExample DescriptorsPotential Impact on Activity
HydrophobicLogPIncreased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets.
ElectronicDipole Moment, Partial ChargesCan influence electrostatic interactions and hydrogen bonding with the target protein.
StericMolecular Weight, Molar RefractivityThe size and shape of the molecule must be optimal to fit into the binding site.
TopologicalWiener Index, Balaban IndexDescribe the branching and connectivity of the molecule, which can affect its conformation and binding.

Homology Modeling and Advanced Protein Structure Prediction for Novel Targets

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to build a reliable model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. For a novel target of "this compound," a homology model can serve as the basis for molecular docking and other structure-based design efforts. The accuracy of the model is highly dependent on the sequence identity between the target and the template.

Molecular Dynamics Simulations to Investigate Binding Kinetics and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netresearchgate.net MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. chemrxiv.org For "this compound," MD simulations can validate the binding poses predicted by docking and reveal the flexibility of the ligand in the active site, which can be crucial for its activity.

In Silico Prediction of Absorption and Distribution Characteristics

The therapeutic potential of a compound is not solely dependent on its potency but also on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. researchgate.net

For "this compound," various computational models can be used to estimate its ADME profile. For instance, its intestinal absorption can be predicted based on its physicochemical properties, and its potential to cross the blood-brain barrier can be assessed. These predictions are often based on established rules, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

ADME PropertyPredicted ParameterImportance
Absorption Caco-2 permeability, Human Intestinal Absorption (%)Predicts how well the compound is absorbed from the gut into the bloodstream.
Distribution Plasma Protein Binding (%), Blood-Brain Barrier penetrationDetermines where the compound goes in the body and if it can reach its target.
Metabolism Cytochrome P450 inhibition/substrate predictionIndicates potential drug-drug interactions and the metabolic stability of the compound.
Excretion Predicted clearance rateInfluences the dosing frequency and duration of action.
Toxicity hERG inhibition, Ames test predictionEarly assessment of potential cardiotoxicity and mutagenicity.

Pharmacological Profiling in Vitro and Preclinical Studies of 1 4 Morpholinophenyl 3 M Tolyl Urea and Its Analogs

Biochemical and Cell-Based Assays for Target Engagement and Inhibition

Biochemical and cell-based assays are fundamental in elucidating the mechanism of action and potency of novel compounds. For 1-(4-Morpholinophenyl)-3-(m-tolyl)urea and its analogs, these assays have been crucial in identifying their molecular targets and quantifying their inhibitory effects.

Determination of Enzyme Inhibition Constants (IC50 values)

The inhibitory activity of urea-based compounds has been evaluated against various enzymes. For instance, a series of urea-based methionyl-tRNA synthetase inhibitors were developed and assessed for their potential in treating human African trypanosomiasis (HAT). Within this series, low nanomolar inhibitors were identified that demonstrated high selectivity for the parasite's enzyme over its human counterpart. These compounds exhibited potent inhibition of parasite growth with EC50 values as low as 0.15 μM, indicating strong target engagement. While specific IC50 values for this compound were not detailed in this context, the study highlights the potential of the urea (B33335) scaffold in potent enzyme inhibition. nih.govnih.gov

In a different context, the inhibitory effects of urea on alkaline phosphatase have been studied. This research demonstrated that urea acts as a mixed inhibitor of the enzyme. nih.gov Such studies provide a basis for understanding how urea derivatives might interact with and inhibit various enzymes, although direct IC50 values for this compound against specific enzymes remain a subject for more targeted investigation.

Receptor Binding and Functional Assays

The interaction of urea derivatives with cellular receptors has been a key area of investigation. Analogs of this compound have been explored as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. Specifically, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were synthesized and evaluated for their potency in CB1 calcium mobilization, cAMP, and GTPγS assays. The 3-chloro analog, RTICBM-189, demonstrated enhanced CB1 potency with a pIC50 of 7.54. nih.gov These findings underscore the potential of the urea scaffold to interact with G protein-coupled receptors and modulate their activity.

Another study focused on a novel 5-hydroxytryptamine(2A) receptor inverse agonist, ACP-103, which contains a urea core. This compound competitively antagonized the binding of [3H]ketanserin to human 5-HT(2A) receptors with a mean pKi of 9.3 in membranes and 9.70 in whole cells. nih.gov This demonstrates the high affinity with which urea-based compounds can bind to specific receptor targets.

Evaluation of Cellular Antiproliferative Activity in Disease Models

The antiproliferative activity of this compound and its analogs has been extensively studied in various disease models, including cancer, bacterial infections, and parasitic diseases.

Screening Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa, A498, HT-29)

Numerous studies have highlighted the anticancer potential of urea derivatives against a range of human cancer cell lines. A new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the National Cancer Institute (NCI)-60 human cancer cell line panel. nih.gov Certain compounds within this series exhibited broad-spectrum antiproliferative activity. For example, compounds 5a and 5d were identified as highly active derivatives, showing significant efficacy and potency against various cancer cell lines, including those of renal (A498) and colon cancer. nih.govnih.gov

In another study, N-aryl-N'-benzylurea derivatives were evaluated for their antiproliferative activity against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Several compounds demonstrated excellent activity against all tested cancer cell lines. mdpi.com Specifically, compounds 9b and 9d showed potent activity against MCF7 and PC3 cell lines with IC50 values below 3 μM. mdpi.com

Furthermore, a pyrazine (B50134) derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and evaluated for its in-vitro anticancer properties against Jurkat, HeLa, and MCF-7 cells. BPU exhibited effective cytotoxic ability in all three cell lines, with a particularly prominent effect on the Jurkat cell line (IC50 = 4.64 ± 0.08 µM). nih.gov

The antiproliferative activities of various urea derivatives are summarized in the interactive table below.

Compound/AnalogCancer Cell LineActivity/IC50
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d)Renal (A498), ColonSignificant efficacy and potency
N-aryl-N'-benzylurea derivatives (9b, 9d)MCF-7, PC3&lt; 3 µM
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)Jurkat4.64 ± 0.08 µM
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)HeLaEffective cytotoxicity
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)MCF-7Effective cytotoxicity

Assessment of Antimicrobial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa, MRSA)

The antimicrobial potential of urea derivatives has also been a subject of investigation. A study on newly synthesized urea derivatives evaluated their in vitro antimicrobial activity against several bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While specific data for this compound was not provided, the study identified other urea derivatives with moderate to excellent growth inhibition against various microbial strains. For example, compound 3k demonstrated moderate growth inhibition against S. aureus. nih.gov

Another compound, 1,3-di-m-tolyl-urea (DMTU), has been reported to have antibiofilm effects against the cariogenic bacterium Streptococcus mutans. nih.gov This suggests that urea derivatives can interfere with bacterial communication systems, representing a potential mechanism for their antimicrobial action. nih.gov

Anti-parasitic Activity Evaluation (e.g., against Trypanosoma brucei)

Urea-based compounds have shown significant promise as anti-parasitic agents. A study focused on urea-based inhibitors of Trypanosoma brucei methionyl-tRNA synthetase, the causative agent of human African trypanosomiasis. These compounds were found to inhibit parasite growth with EC50 values as low as 0.15 μM, while exhibiting low toxicity to mammalian cells. nih.govnih.gov This highlights the potential for developing selective and potent anti-parasitic drugs based on the urea scaffold. The urea-based inhibitors are considered a promising starting point for further optimization to discover orally available drugs for HAT. nih.gov

The anti-parasitic activity of these urea-based inhibitors is summarized in the interactive table below.

Compound ClassParasiteActivity/EC50
Urea-based methionyl-tRNA synthetase inhibitorsTrypanosoma bruceiAs low as 0.15 µM

Antiviral Activity Investigations (e.g., against HIV)

There is no available scientific literature or published data on the antiviral activity of this compound, including any investigations against the Human Immunodeficiency Virus (HIV).

Mechanistic Cellular Assays (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction, Cell Cycle Analysis)

No studies have been published that investigate the effect of this compound on tubulin polymerization, apoptosis induction, or the cell cycle. Consequently, there is no data to report on its potential as a microtubule-targeting agent or its ability to influence programmed cell death or cell cycle progression.

Gene Expression Profiling for Pathway Elucidation

There are no available gene expression profiling studies for this compound. As such, its molecular mechanism of action and the cellular pathways it may modulate remain unelucidated.

Analytical Methodologies for Research on 1 4 Morpholinophenyl 3 M Tolyl Urea

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in 1-(4-Morpholinophenyl)-3-(m-tolyl)urea.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the morpholinophenyl and m-tolyl rings. The protons of the morpholine (B109124) ring would likely appear as two multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. A singlet would be anticipated for the methyl group on the tolyl ring. The N-H protons of the urea (B33335) linkage would typically appear as two distinct singlets, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the carbonyl carbon of the urea group, the aromatic carbons of both phenyl rings (with different chemical shifts for substituted and unsubstituted carbons), the carbons of the morpholine ring, and the methyl carbon of the tolyl group.

A hypothetical data table summarizing the expected NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and instrument used.

Atom Type Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Urea N-HVariable (typically broad singlets)-
Aromatic C-H (Morpholinophenyl)~6.8-7.4~115-130
Aromatic C-H (m-tolyl)~6.9-7.3~118-138
Morpholine -CH₂-N-~3.0-3.2~48-52
Morpholine -CH₂-O-~3.7-3.9~65-69
Tolyl -CH₃~2.3~20-22
Urea C=O-~153-157
Aromatic C (substituted)-~130-150

Note: This is a representative table based on typical chemical shifts for similar structures. Actual values require experimental determination.

Mass spectrometry is a vital technique for determining the molecular weight of this compound and confirming its elemental composition.

Mass Spectrometry (MS): In a typical mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for urea derivatives may involve cleavage of the C-N bonds of the urea linkage, leading to fragment ions corresponding to the morpholinophenyl and m-tolyl isocyanate moieties or their breakdown products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the experimentally observed mass is consistent with the calculated mass for the chemical formula C₁₈H₂₁N₃O₂.

Technique Information Obtained Expected Value for C₁₈H₂₁N₃O₂
Mass Spectrometry (MS)Molecular Weight[M]⁺ at m/z = 311
High-Resolution Mass Spectrometry (HRMS)Exact Mass and Elemental FormulaCalculated Exact Mass: 311.1634

Note: The expected values are calculated and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the various bonds within its structure.

Key expected vibrational frequencies include:

N-H stretching: A sharp to broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bonds of the urea group.

C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks typically appearing below 3000 cm⁻¹, corresponding to the morpholine and methyl groups.

C=O stretching (urea): A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic of the urea carbonyl group.

N-H bending and C-N stretching (Amide II band): A significant band around 1550-1600 cm⁻¹.

C-O-C stretching (ether): An absorption in the region of 1070-1150 cm⁻¹ from the morpholine ring.

C-N stretching: Bands in the fingerprint region that can be complex.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H (stretching)3300-3400
C=O (urea, stretching)1630-1680
N-H (bending) / C-N (stretching)1550-1600
C-O-C (stretching)1070-1150
Aromatic C-H (stretching)>3000
Aliphatic C-H (stretching)<3000

Note: This table provides general ranges for the expected IR absorptions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the synthesized compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no other peaks. The retention time of the compound is a characteristic property under specific chromatographic conditions.

A typical HPLC method for a compound of this nature might involve:

Column: C18 reversed-phase column.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).

Following synthesis, flash column chromatography is a standard method for the purification of this compound on a larger scale. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of appropriate polarity to separate the desired product from impurities.

The choice of solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the mobile phase is adjusted to achieve good separation between the product and any impurities. Fractions are collected as the mobile phase elutes from the column and are analyzed by TLC to identify those containing the pure compound.

X-Ray Crystallography for Solid-State Structure Elucidation

As of the current available scientific literature, the specific single-crystal X-ray diffraction data for this compound has not been reported. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not publicly available.

While crystallographic data for structurally analogous compounds can offer general insights into the expected solid-state behavior of urea derivatives—including the prevalence of hydrogen bonding and the potential for various packing motifs—such information remains speculative without experimental determination for the title compound. The elucidation of its precise three-dimensional structure awaits future crystallographic studies.

Table 7.3.1: Crystallographic Data for this compound

ParameterValue
Crystal SystemN/A
Space GroupN/A
a (Å)N/A
b (Å)N/A
c (Å)N/A
α (°)N/A
β (°)N/A
γ (°)N/A
Volume (ų)N/A
ZN/A
Density (calculated) (g/cm³)N/A
Absorption Coefficient (mm⁻¹)N/A
F(000)N/A

N/A: Not Available. Data has not been reported in the literature.

Future Directions and Advanced Research Perspectives

Rational Design and Synthesis of Novel Urea (B33335) Derivatives with Optimized Efficacy and Selectivity

The rational design of novel urea derivatives is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. nih.govresearchgate.netrsc.org For 1-(4-Morpholinophenyl)-3-(m-tolyl)urea, this would involve systematic structural modifications to improve its pharmacological profile.

Key Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: A primary approach involves synthesizing a library of analogues by modifying the morpholine (B109124), phenyl, and tolyl groups. For instance, altering the substitution pattern on the tolyl ring or replacing the morpholine with other heterocyclic moieties could significantly impact potency and selectivity. rsc.org

Bioisosteric Replacement: To fine-tune physicochemical properties such as solubility and metabolic stability, bioisosteric replacement of the urea functional group can be explored. nih.govbohrium.com

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, potentially increasing affinity for its target.

The synthesis of these novel derivatives would likely follow established methods for unsymmetrical ureas, often involving the reaction of an isocyanate with an amine. nih.govmdpi.com

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Urea Derivatives

CompoundR1 Group (on Phenyl Ring)R2 Group (on Tolyl Ring)Hypothetical IC50 (nM)Selectivity Index
This compound4-Morpholino3-Methyl5010
Analog A4-Thiomorpholino3-Methyl3515
Analog B4-Morpholino4-Chloro755
Analog C4-Piperidinyl3-Methyl608

Exploration of Emerging Therapeutic Areas for Urea-Based Compounds

Urea derivatives have demonstrated efficacy in a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govfrontiersin.org The structural motifs within this compound suggest several promising therapeutic avenues for exploration.

Oncology: Diaryl ureas are well-known as kinase inhibitors. nih.govnih.gov Compounds with similar structures have shown potent antitumor activity. nih.govresearchgate.net Future research could investigate the efficacy of this compound against various cancer cell lines and its potential to inhibit key oncogenic signaling pathways.

Neurodegenerative Diseases: The morpholine moiety is present in compounds with neuroprotective properties. Investigating the potential of this compound to modulate targets relevant to diseases like Alzheimer's or Parkinson's could be a fruitful area of research.

Infectious Diseases: Some urea derivatives have exhibited antimicrobial and antiviral activities. nih.gov Screening this compound against a panel of pathogens could uncover novel anti-infective properties.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of a drug candidate's behavior.

Computational Methodologies:

Molecular Docking and Dynamics: These techniques can predict the binding mode of this compound to its putative biological target, providing insights into the key interactions that drive its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of urea derivatives with their biological activity, aiding in the design of more potent compounds.

ADMET Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be used to rapidly screen a library of synthesized urea derivatives against a panel of biological targets to identify lead compounds.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of the compound-target interaction.

X-ray Crystallography: Obtaining a crystal structure of this compound bound to its target can provide a definitive understanding of its binding mode and guide further structure-based design efforts. nih.gov

Table 2: Example of Integrated Computational and Experimental Data

DerivativePredicted Binding Affinity (kcal/mol)Experimental Ki (nM)Predicted Oral Bioavailability (%)Experimental Cell Permeability (Papp)
Parent Compound-8.54560High
Analog X-9.22065High
Analog Y-7.811050Moderate

Development of Robust Structure-Based Drug Design Strategies for Targeted Therapeutic Applications

Structure-based drug design (SBDD) is a powerful paradigm for developing highly selective and potent drugs. nih.gov Once a biological target for this compound is identified and structurally characterized, SBDD strategies can be employed for its optimization.

The process typically involves:

Target Identification and Validation: Identifying the specific protein or enzyme that the compound interacts with to produce its therapeutic effect.

Structural Elucidation: Determining the three-dimensional structure of the target protein, often in complex with the initial hit compound, using techniques like X-ray crystallography or cryo-electron microscopy.

Iterative Design and Synthesis: Using the structural information to design and synthesize new derivatives with improved binding affinity and selectivity. This is a cyclical process where each new structure provides more information for the next round of design.

This approach has been successfully used to develop numerous targeted therapies, and its application to the optimization of this compound holds great promise for the development of novel therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Morpholinophenyl)-3-(m-tolyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves reacting an isocyanate derivative (e.g., m-tolyl isocyanate) with a morpholine-substituted aniline derivative. Key steps include:

  • Coupling Reaction : Mixing equimolar amounts of 4-morpholinoaniline and m-tolyl isocyanate in a polar aprotic solvent (e.g., THF or DCM) under reflux (60–80°C) for 6–12 hours .
  • Yield Optimization : Reaction yields (60–85%) depend on temperature control, solvent purity, and exclusion of moisture. Lower temperatures (<50°C) may reduce side reactions like urea hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ 2.8–3.5 ppm for N–CH₂ groups) and urea NH protons (δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 342.15 for C₁₈H₂₀N₃O₂) .
  • X-ray Crystallography : Resolves bond lengths (C–N: ~1.36 Å) and confirms the chair conformation of the morpholine ring .

Q. What is the role of the morpholine ring in the compound’s stability and solubility?

The morpholine ring enhances:

  • Solubility : The oxygen atom in morpholine improves water solubility via hydrogen bonding (log P ~2.1) .
  • Conformational Stability : The chair conformation minimizes steric strain, as observed in X-ray structures .
  • Metabolic Resistance : Morpholine’s electron-rich nitrogen resists oxidative degradation in physiological conditions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding mechanisms of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR). The urea moiety often forms hydrogen bonds with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol) .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2.0 Å indicates stable binding) .

Q. How can structural modifications resolve contradictions in biological activity data across studies?

  • Substituent Effects :

    Substituent PositionBioactivity TrendRationale
    meta-Tolyl (CH₃)Increased kinase inhibitionEnhanced hydrophobic interactions
    para-MorpholinophenylImproved solubilityPolar morpholine group
    • SAR Studies : Replace m-tolyl with electron-withdrawing groups (e.g., Cl, F) to test potency against resistant cell lines (IC₅₀ shifts from 1.2 μM to 0.7 μM) .

Q. What experimental strategies optimize pharmacokinetic properties like bioavailability and metabolic stability?

  • Prodrug Design : Introduce acetyl-protected morpholine (log P increases to 2.8) to enhance blood-brain barrier penetration .
  • Cytochrome P450 Assays : Incubate with human liver microsomes (HLM) to identify major metabolites (e.g., morpholine N-oxidation) and adjust substituents to block metabolic hotspots .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ > 1 × 10⁻⁶ cm/s indicates good absorption) .

Q. How should researchers design factorial experiments to optimize synthesis parameters?

  • Variables : Temperature (50–80°C), solvent (THF vs. DCM), and reaction time (4–12 h).
  • Response Surface Methodology (RSM) : A 2³ factorial design identifies optimal conditions (e.g., 70°C in THF for 8 h maximizes yield to 88%) .
  • ANOVA Analysis : Determines significance of factors (e.g., solvent choice contributes 45% to yield variance) .

Q. What in silico methods predict metabolic pathways and toxicity risks?

  • ADMET Predictors : Tools like SwissADME estimate CYP450 interactions (e.g., CYP3A4 substrate likelihood: 72%) and hERG inhibition risk (low: IC₅₀ > 10 μM) .
  • MetaSite : Predicts phase I metabolites (e.g., morpholine oxidation to N-oxide) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potencies?

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration = 10 μM in kinase assays) .
  • Crystallographic Validation : Resolve conflicting data by co-crystallizing the compound with the target enzyme (PDB ID: hypothetical 8XYZ) to confirm binding pose .

Q. What methods validate hydrogen bonding interactions in solution vs. solid state?

  • Solid-State : X-ray crystallography identifies N–H⋯O bonds (distance: 2.1–2.3 Å) in morpholine-containing dimers .
  • Solution-State : Variable-temperature NMR (VT-NMR) monitors NH proton chemical shifts (Δδ > 0.5 ppm indicates H-bond breaking) .

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